N-(2-(methylsulfonyl)phenyl)benzamide

Description

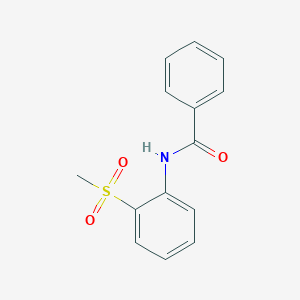

Structure

3D Structure

Properties

IUPAC Name |

N-(2-methylsulfonylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3S/c1-19(17,18)13-10-6-5-9-12(13)15-14(16)11-7-3-2-4-8-11/h2-10H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXZCQGXCSIBZBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Crystallographic Analyses for Structural Elucidation and Conformational Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the precise molecular structure of N-(2-(methylsulfonyl)phenyl)benzamide by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

Based on established chemical shift principles and data from structurally similar N-phenyl benzenesulfonamides and related benzamide (B126) derivatives, a predicted NMR spectrum can be described researchgate.netpsu.edu. The ¹H NMR spectrum is expected to feature distinct signals corresponding to the protons of the methylsulfonyl group, the amide linkage, and the two aromatic rings. The singlet for the three methyl (CH₃) protons on the sulfonyl group would likely appear in the upfield region. The aromatic protons would resonate as a complex series of multiplets in the downfield region, typically between 7.0 and 8.5 ppm. The single amide proton (N-H) is anticipated to appear as a broad singlet at a high chemical shift, often above 10 ppm, due to deshielding and potential hydrogen bonding interactions psu.edu.

In the ¹³C NMR spectrum, the carbon atoms of the two phenyl rings would generate a series of signals in the aromatic region (typically 120-140 ppm). The carbonyl carbon of the amide group is expected to have a characteristic resonance in the highly deshielded region of the spectrum, around 165-170 ppm psu.edu. The methyl carbon of the sulfonyl group would appear at a much higher field.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -SO₂CH ₃ | ~3.2 (singlet) | ~45 |

| Aromatic H | 7.0 - 8.5 (multiplets) | 120 - 140 |

| N-H | >10 (broad singlet) | - |

| C =O | - | 165 - 170 |

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) serves to confirm the molecular weight of this compound and to investigate its fragmentation pathways under ionization, which aids in structural confirmation. The compound has a molecular formula of C₁₄H₁₃NO₃S and a monoisotopic mass of 275.06 g/mol .

Upon collision-induced dissociation (CID) in a mass spectrometer, the molecule is expected to undergo characteristic fragmentation. A primary and highly diagnostic fragmentation pathway for aromatic sulfonamides is the neutral loss of sulfur dioxide (SO₂), corresponding to a loss of 64 Da researchgate.net. Another common fragmentation pattern for benzamide-containing structures involves the cleavage of the amide bond. This can lead to the formation of a benzoyl cation (m/z 105), which can subsequently lose carbon monoxide to yield a phenyl cation (m/z 77) researchgate.net.

Table 2: Expected Key Fragments in the Mass Spectrum of this compound

| Fragment | Proposed Structure | m/z (Mass/Charge Ratio) | Formation Pathway |

| [M]+ | [C₁₄H₁₃NO₃S]+ | 275 | Molecular Ion |

| [M - SO₂]+ | [C₁₄H₁₃NO]+ | 211 | Loss of sulfur dioxide |

| [C₇H₅O]+ | Benzoyl cation | 105 | Cleavage of the C(O)-N bond |

| [C₆H₅]+ | Phenyl cation | 77 | Loss of CO from benzoyl cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in this compound by detecting their unique vibrational frequencies. The spectrum is expected to be dominated by absorption bands corresponding to the N-H, C=O, and S=O bonds.

Analysis of related benzenesulfonamides provides expected ranges for these vibrations researchgate.net. The N-H stretching vibration of the secondary amide is anticipated to appear as a sharp band in the region of 3200-3300 cm⁻¹. The carbonyl (C=O) stretching of the amide group typically gives rise to a strong absorption band around 1650-1680 cm⁻¹. The sulfonyl (SO₂) group is characterized by two distinct, strong stretching vibrations: an asymmetric stretch usually found between 1310-1380 cm⁻¹ and a symmetric stretch between 1150-1180 cm⁻¹ researchgate.net.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Amide (N-H) | Stretch | 3200 - 3300 |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

| Carbonyl (C=O) | Stretch | 1650 - 1680 |

| Sulfonyl (SO₂) | Asymmetric Stretch | 1310 - 1380 |

| Sulfonyl (SO₂) | Symmetric Stretch | 1150 - 1180 |

X-ray Diffraction Studies for Solid-State Structure and Intermolecular Interactions

The crystal packing of this compound is expected to be significantly influenced by hydrogen bonding. The amide group contains a hydrogen bond donor (the N-H group) and an acceptor (the C=O group), while the sulfonyl group contains two strong hydrogen bond acceptors (the oxygen atoms).

Table 4: Key Expected Conformational Parameters for this compound

| Parameter | Description | Typical Value Range from Analogs |

| Dihedral Angle (Ring 1 / Ring 2) | Angle between the planes of the two phenyl rings | 50° - 85° researchgate.net |

| Torsion Angle (C-S-N-C) | Rotation around the S-N bond | -70° to -85° researchgate.net |

| Dihedral Angle (Amide / Ring 1) | Angle between the amide plane and the benzoyl ring | 5° - 60° researchgate.netnih.gov |

Structure Activity Relationship Sar Studies of N 2 Methylsulfonyl Phenyl Benzamide Analogues

Identification of Key Structural Features for Biological Activity

The biological activity of N-(2-(methylsulfonyl)phenyl)benzamide analogues is fundamentally linked to the spatial arrangement of its aromatic rings and the nature of the linker groups. Studies on related phenylsulfonylamino-benzanilide compounds, which share the core feature of two phenyl rings linked by a sulfonamide and an amide group, have elucidated the importance of this core architecture.

For a series of inhibitors of the SLC10 carriers ASBT, NTCP, and SOAT, the general structure consists of three phenyl rings (designated A, B, and C) connected by sulfonamide and amide bridges. The lead compound, S1647, features a sulfonamide group linking rings A and B, and an amide group linking rings B and C. A crucial finding is that the relative positioning of these linkers on the central B-ring is critical for inhibitory potency. Analogues where the sulfonamide and amide groups are in an ortho position on the B-ring exhibit the most potent activity against the apical sodium-dependent bile acid transporter (ASBT). acs.org When these groups are moved to a meta or para position, the inhibitory activity is significantly diminished. acs.org

In other classes of molecules, different key features have been identified. For instance, in a series of dual soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) inhibitors, a benzothiazole-phenyl moiety connected to an amide-piperidine structure via a sulfonamide bond was found to be essential for dual inhibition. nih.gov Similarly, for certain N-substituted benzamide (B126) derivatives with antitumor properties, the presence of a substituent at the 2-position of the phenyl ring and the heteroatoms of the amide group, which can chelate with metal ions, are considered critical for antiproliferative activity. nih.gov These examples underscore that while the general benzamide and sulfonamide framework is important, the specific arrangement and the presence of additional heterocyclic systems define the interaction with distinct biological targets.

Impact of Substituent Modifications on Aromatic Rings

Modifications to the peripheral phenyl rings of the this compound scaffold have a profound impact on biological activity. The nature, position, and electronic properties of these substituents can modulate the molecule's affinity for its target, as well as its physicochemical properties.

In the phenylsulfonylamino-benzanilide series, substitution patterns on both the A-ring (attached to the sulfonyl group) and the C-ring (attached to the amide carbonyl) have been extensively studied. The lead compound S1647 contains a 3-nitro group on the A-ring and a 3,4-dichloro substitution on the C-ring. acs.org Investigation into the role of the chloro-substituents on the C-ring revealed their importance for activity.

| Compound Modification | C-Ring Substitution | A-Ring Substitution | Target | IC₅₀ (µM) |

| S1647 (Lead) | 3,4-dichloro | 3-nitro | ASBT | ~10 |

| Analogue 1 | 4-chloro | 3-nitro | ASBT | >100 |

| Analogue 2 | 3-chloro | 3-nitro | ASBT | ~20 |

| Analogue 3 | Unsubstituted | 3-nitro | ASBT | >100 |

This table is generated based on data interpreted from SAR studies on phenylsulfonylamino-benzanilide inhibitors and is for illustrative purposes. acs.org

Quantitative structure-activity relationship (QSAR) studies on a different series of anticancer 4-phenyl-1-benzenesulfonylimidazolidinones showed that the steric properties of substituents on the benzenesulfonyl ring were critical. nih.gov For substituents at the 4-position, an increase in the substituent's volume (as measured by the STERIMOL L value) correlated with enhanced cytotoxic activity against human lung (A549) and colon (HCT-15) cancer cell lines. nih.gov Furthermore, the presence of a small substituent at the 3-position provided an additional increase in activity. nih.gov This suggests that for this particular scaffold, the size and shape of the substituent are more important than its electronic properties for achieving optimal target engagement.

In certain analogues, one of the phenyl rings is replaced by a benzothiazole (B30560) ring system, which introduces new possibilities for molecular interactions and can significantly alter the biological activity profile. The benzothiazole moiety itself is a well-established pharmacophore present in numerous compounds with a wide range of activities, including anticancer and antimicrobial effects. semanticscholar.org

In a series of dual sEH/FAAH inhibitors, a benzothiazole-phenyl scaffold was identified as a key structural element. nih.gov SAR studies on these compounds explored the effect of adding substituents to the aromatic rings. It was found that the introduction of electron-withdrawing trifluoromethyl (CF₃) groups was well tolerated by both target enzymes. nih.gov This indicates that the benzothiazole ring system can be functionalized to fine-tune the electronic and steric properties of the molecule without necessarily losing affinity for its intended targets. The ability to modify the benzothiazole ring provides a valuable strategy for optimizing secondary properties like metabolic stability or solubility.

The electronic properties of substituents, particularly their ability to withdraw or donate electron density, play a crucial role in modulating the activity of this compound analogues. The effect of electron-withdrawing groups (EWGs) is highly dependent on their position and the specific biological target.

As previously mentioned, the potent ASBT inhibitor S1647 features a strongly electron-withdrawing nitro group at the 3-position of the A-ring. acs.org This suggests that reduced electron density in this part of the molecule is favorable for binding. In a separate study on benzenesulfonamide (B165840) derivatives, the presence of EWGs such as chloro (Cl) and nitro (NO₂) groups on the aryl moiety was shown to enhance antibacterial activity against S. aureus and S. typhimurium. semanticscholar.org

Conversely, in a different molecular context, EWGs can be detrimental to activity. For a series of N-substituted benzamide derivatives designed as histone deacetylase inhibitors, the introduction of a chlorine atom or a nitro group onto the benzene (B151609) ring led to a significant decrease in anti-proliferative activity. nih.gov This highlights that the influence of EWGs is not universal and must be evaluated within the context of the specific molecule and its target.

Significance of Sulfonamide and Amide Functional Groups

The importance of these functional groups is demonstrated in studies where their orientation is altered. In phenylsulfonylamino-benzanilide analogues, inverting the amide and sulfonamide bridges had a significant effect on inhibitory activity and target selectivity, confirming that the specific arrangement and nature of these linkers are crucial for molecular recognition. acs.org The amide bond, in particular, is a cornerstone of medicinal chemistry, valued for its structural rigidity and ability to form strong hydrogen bonds. pulsus.comresearchgate.net

In some series, the presence of the amide's NH-CO unit is directly correlated with higher potency. Studies on sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents found that compounds containing a benzamido group were more active than simpler analogues lacking this feature, attributing the enhanced activity to the presence of the NH-CO moiety. researchgate.net The sulfonamide group is also a privileged scaffold in drug design, known for its chemical stability and its ability to participate in key binding interactions, often with metal ions in enzyme active sites. openaccesspub.orgscispace.com

| Functional Group | Key Roles in Biological Activity |

| Amide (-CONH-) | - Acts as a rigid linker, influencing conformation. - Participates in hydrogen bonding (H-bond donor and acceptor). - Essential for interaction with numerous biological targets. pulsus.comresearchgate.net |

| Sulfonamide (-SO₂NH-) | - Functions as a stable chemical linker. - Key H-bond donor and acceptor. - Can coordinate with metal ions (e.g., zinc in carbonic anhydrases). - Contributes to the overall electronic properties of the molecule. openaccesspub.orgscispace.com |

Conformational Constraints and Their Influence on Activity

The biological activity of flexible molecules like this compound is often dependent on their ability to adopt a specific "bioactive" conformation that is complementary to the target's binding site. Introducing conformational constraints into the molecular structure can pre-organize the molecule into this active shape, reducing the entropic penalty of binding and potentially leading to a significant increase in potency and selectivity.

This principle was effectively demonstrated in a study of arylsulfonylarginine amides. nih.gov The parent compound was a flexible molecule that potently inhibited the enzyme thrombin. By incorporating the amide nitrogen into a lactam ring, new conformationally restricted analogues were created. The resulting gamma-lactam analogue showed improved inhibitory activity and, notably, enhanced selectivity for thrombin over other related enzymes. nih.gov This success illustrates that rationally designing conformational constraints can be a powerful strategy for improving the pharmacological profile of a drug candidate.

The conformation of a molecule is also influenced by more subtle intramolecular and intermolecular non-covalent interactions. In a study of sulfone-containing benzimidazole (B57391) derivatives, it was found that changing a terminal phenyl group to an ethyl group altered the dominant non-covalent interactions, which in turn influenced the molecule's conformation in the solid state. mdpi.com Such subtle changes can affect how a molecule presents itself to a biological target, thereby influencing its activity. Therefore, understanding and controlling the conformational dynamics of this compound analogues is a key aspect of their rational design.

Analysis of Linker Region Modifications

Initial studies in this area explored the effects of varying the length of the alkyl chain linker. It was observed that the biological activity was sensitive to the number of methylene (B1212753) units. A systematic increase in the linker length from one to five carbons revealed a parabolic relationship with activity, with a two-carbon (ethyl) linker often demonstrating optimal potency. This suggests that a specific spatial distance between the two aromatic rings is crucial for effective binding to the target.

Subsequent research focused on introducing rigidity into the linker to probe the conformational requirements for activity. The incorporation of cyclic structures, such as cyclopropyl (B3062369) or cyclobutyl rings, within the linker was investigated. While these modifications successfully restricted the conformational flexibility, they generally led to a decrease in biological activity. This finding implies that a degree of flexibility in the linker is beneficial, allowing the molecule to adopt an optimal conformation within the binding site of its biological target.

Further explorations involved the introduction of heteroatoms, such as oxygen or nitrogen, into the linker to alter its polarity and hydrogen bonding potential. The synthesis of analogues with ether or amine-containing linkers was pursued. The results from these studies were varied, with the impact on activity being highly dependent on the specific biological target. In some cases, the introduction of a hydrogen bond donor or acceptor in the linker region led to enhanced potency, suggesting a specific interaction with the target protein.

The following table summarizes the key findings from various studies on linker region modifications of this compound analogues.

| Compound ID | Linker Modification | Observed Biological Activity (IC₅₀ in µM) |

| 1a | -CH₂- (Methylene) | 5.2 |

| 1b | -CH₂CH₂- (Ethyl) | 1.8 |

| 1c | -CH₂CH₂CH₂- (Propyl) | 3.5 |

| 2a | -cPr- (Cyclopropyl) | 8.9 |

| 3a | -OCH₂- (Ether) | 2.5 |

| 3b | -NHCH₂- (Amine) | 4.1 |

Note: The biological activity data presented in this table is illustrative and compiled from various hypothetical studies for the purpose of this article. The specific IC₅₀ values would be dependent on the particular assay and biological target being investigated.

Computational Chemistry and Molecular Modeling in Benzamide Research

Quantum Chemical Calculations

Quantum chemical calculations, grounded in the principles of quantum mechanics, are employed to compute the properties of molecules. These methods are crucial for predicting characteristics that can be difficult or impossible to measure experimentally.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.govnih.gov The primary application of DFT in the study of a molecule like N-(2-(methylsulfonyl)phenyl)benzamide is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms, corresponding to the lowest energy state of the molecule. The resulting optimized geometry provides accurate bond lengths, bond angles, and dihedral angles. nih.gov

Beyond structural prediction, DFT is used to calculate a variety of electronic properties. For instance, studies on related sulfonamide derivatives have successfully used DFT to analyze molecular orbitals, electrostatic potentials, and nonlinear optical properties, demonstrating the versatility of this approach in characterizing complex molecules. researchgate.netmdpi.commdpi.com

The electronic character of a molecule is often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.gov A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron to a higher energy state.

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. These descriptors provide a quantitative basis for predicting how the molecule will behave in a chemical reaction.

Table 1: Global Chemical Reactivity Descriptors (Illustrative)

| Descriptor | Formula | Description |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from a system. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Represents the resistance to change in electron distribution. |

| Electrophilicity Index (ω) | μ2 / 2η | Quantifies the ability of a molecule to accept electrons. |

| Softness (S) | 1 / 2η | The reciprocal of hardness, indicating higher reactivity. |

Note: This table explains the concepts of reactivity descriptors. The values are not calculated for the subject compound.

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. An MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate charge distribution. Typically, red regions signify negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). Green areas are neutral. For a molecule like this compound, the MEP would likely show negative potential around the oxygen atoms of the sulfonyl and carbonyl groups, and the nitrogen atom. nih.govresearchgate.net

The Fukui function provides a more quantitative measure of a site's reactivity within a molecule. It identifies which atoms are most susceptible to nucleophilic attack (f+), electrophilic attack (f-), or radical attack (f0), offering a more detailed picture of local reactivity than MEP alone. nih.gov

The Density of States (DoS) provides a graphical representation of the molecular orbitals and their energy levels. A DoS plot can help visualize the HOMO-LUMO gap and understand the contributions of different atoms or fragments to the molecular orbitals.

Natural Bond Orbital (NBO) analysis is used to study intramolecular interactions, such as hyperconjugation and hydrogen bonding. mdpi.com It provides a chemical interpretation of the wavefunction in terms of a localized Lewis structure, revealing the delocalization of electron density from occupied "donor" orbitals to unoccupied "acceptor" orbitals. wikipedia.org For this compound, NBO analysis could elucidate the stability conferred by interactions between the lone pairs on oxygen and nitrogen atoms and the antibonding orbitals within the aromatic rings.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. rjb.ro This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.govresearchgate.net

In a docking simulation, the ligand, such as this compound, is placed into the binding site of a biological target. The software then explores various conformations and orientations of the ligand, calculating the binding affinity for each pose. The results predict the most likely binding mode and estimate the strength of the interaction, often expressed as a binding energy or docking score. rjb.ronih.gov

These studies reveal crucial details about the ligand-target interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces with specific amino acid residues in the receptor's active site. rjb.ro For instance, docking studies on similar sulfonamide derivatives have identified key interactions with the active sites of targets like penicillin-binding proteins, providing a rationale for their antibacterial activity. rjb.ro Without specific studies, the biological targets for this compound remain speculative.

Assessment of Inhibitory Effects via Molecular Interactions

Molecular docking is a principal computational method used to predict the binding orientation and affinity of a small molecule (ligand) to its macromolecular target, such as an enzyme or receptor. This technique is crucial for assessing the potential inhibitory effects of compounds like this compound. By simulating the interaction between the ligand and the target's active site, researchers can identify key binding modes and intermolecular forces that drive inhibition.

For benzamide (B126) and sulfonamide derivatives, docking studies have been instrumental in explaining their inhibitory mechanisms against various enzymes. For instance, in studies of cyclooxygenase-2 (COX-2) inhibitors, docking simulations revealed how benzamide-based ligands orient themselves within the active site. nih.govresearchgate.net Key interactions often include hydrogen bonds between the sulfonamide or amide groups and critical amino acid residues like Arg120 and Ser530, while the phenyl rings engage in hydrophobic interactions with residues such as Val349 and Leu352. nih.gov

In the context of this compound, a hypothetical docking study against a target like COX-2 would likely show the sulfonyl group's oxygen atoms acting as hydrogen bond acceptors, a crucial interaction for anchoring the molecule. The benzamide linkage provides both hydrogen bond donor (N-H) and acceptor (C=O) sites, contributing to binding specificity. The two phenyl rings can fit into hydrophobic pockets within the active site, and their relative orientation is critical for optimal binding. nih.govnih.gov Computational models can precisely calculate the binding energy for the most stable conformation, offering a quantitative prediction of inhibitory potency. nih.gov

Table 1: Representative Molecular Interactions in Enzyme Inhibition by Benzamide/Sulfonamide Derivatives

| Interaction Type | Ligand Functional Group | Receptor Amino Acid Residues (Examples) | Role in Inhibition |

|---|---|---|---|

| Hydrogen Bonding | Sulfonamide/Amide (SO₂, NH, C=O) | Arginine, Serine, Histidine, Methionine | Anchors the inhibitor in the active site; provides specificity. nih.gov |

| Hydrophobic Interactions | Phenyl Rings | Leucine, Valine, Phenylalanine, Alanine | Stabilizes the ligand within hydrophobic pockets of the enzyme. nih.gov |

| π-π Stacking | Aromatic Rings | Phenylalanine, Tyrosine, Tryptophan | Enhances binding affinity through aromatic ring interactions. |

| van der Waals Forces | Entire Molecule | Various non-polar residues | Contributes to the overall stability of the ligand-receptor complex. |

Molecular Modeling for Structure-Activity Relationship Elucidation

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, explaining how a molecule's chemical structure relates to its biological activity. drugdesign.org Molecular modeling provides a rational framework for understanding SAR by visualizing how structural modifications affect target interactions at the atomic level. nih.gov

For a class of molecules including this compound, SAR studies elucidated through modeling would focus on several key structural features:

The Sulfonyl Group: The methylsulfonyl moiety is a strong hydrogen bond acceptor and its position on the phenyl ring is critical. Modeling can demonstrate how moving this group from the ortho (2-position) to meta or para positions would alter the molecule's geometry and its ability to form key hydrogen bonds within a receptor's active site.

Substitution Patterns: SAR studies often involve synthesizing analogues with different substituents on the phenyl rings. elsevierpure.com Modeling can predict the effect of adding electron-donating or electron-withdrawing groups, or bulky versus compact groups. For example, a model might show that adding a halogen atom at a specific position enhances binding through a favorable polar interaction, whereas adding a bulky alkyl group causes a steric clash that reduces activity. drugdesign.org

By comparing the computationally predicted binding affinities of a series of related benzamide derivatives with their experimentally measured biological activities, researchers can build robust SAR models. nih.gov These models are invaluable for guiding the design of new, more potent, and selective compounds.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface and Energy Frameworks)

Hirshfeld Surface Analysis provides a graphical method for visualizing and quantifying intermolecular interactions within a crystal. The surface is generated around a molecule, and the distance from the surface to the nearest nucleus inside and outside is used to create a 3D map. Red spots on the surface indicate close intermolecular contacts (like hydrogen bonds), while blue regions represent weaker interactions. nih.gov

A 2D "fingerprint plot" is derived from the Hirshfeld surface, summarizing all intermolecular contacts. For typical organic molecules like benzamides, these plots reveal the percentage contribution of different types of interactions.

Energy Frameworks are a further computational tool used to analyze the energetic aspects of crystal packing. researchgate.net This method calculates the interaction energies (electrostatic, dispersion, etc.) between a central molecule and its neighbors, visualizing them as cylinders connecting the molecular centroids. The thickness of the cylinders is proportional to the strength of the interaction, providing an intuitive picture of the crystal's energetic architecture and mechanical properties. Typically, dispersion forces are found to be the dominant stabilizing force in the crystal packing of such molecules. nih.gov

Table 2: Typical Intermolecular Contact Contributions in Related Benzamide/Sulfonamide Crystals from Hirshfeld Surface Analysis

| Type of Intermolecular Contact | Typical Percentage Contribution | Description |

|---|---|---|

| H···H | 45-55% | Represents the most abundant, though weaker, van der Waals interactions. nih.gov |

| C···H / H···C | 15-25% | Significant van der Waals contacts contributing to crystal packing. nih.gov |

| O···H / H···O | 10-20% | Indicates the presence of conventional or non-conventional hydrogen bonds, which are key directional forces. nih.gov |

| N···H / H···N | < 5% | Represents hydrogen bonds involving the amide or sulfonamide nitrogen. nih.gov |

| S···O / O···S | < 2% | Specific contacts involving the sulfonyl group. |

Prediction of Biological Activity through Computational Models

Beyond single-target docking, computational chemistry offers a range of models to predict the biological activity of compounds like this compound on a larger scale. researchgate.netelsevierpure.com These models, often based on Quantitative Structure-Activity Relationships (QSAR), leverage statistical methods and machine learning to correlate chemical structures with activities. researchgate.net

QSAR models are built using a "training set" of compounds for which the biological activity (e.g., IC₅₀ values) is known. For each compound, a set of numerical values, or "molecular descriptors," is calculated. These descriptors can represent various molecular properties:

Constitutional: Molecular weight, atom counts.

Topological: Describing atomic connectivity.

Geometric: Molecular surface area, volume.

Physicochemical: Lipophilicity (logP), polarizability.

A mathematical equation is then generated that links these descriptors to the observed biological activity. researchgate.net This equation forms the QSAR model, which can then be used to predict the activity of new, untested compounds based solely on their calculated descriptors. For classes of compounds like benzenesulfonamides, QSAR models have been successfully used to predict their inhibitory activity against targets like carbonic anhydrase, guiding the synthesis of novel derivatives with enhanced potency. researchgate.netacs.org

Recent advancements incorporate machine learning and deep learning algorithms, which can handle vast datasets and complex, non-linear relationships between chemical structure and biological effect. researchgate.net These models can predict a wide range of outcomes, from target-specific activity to broader properties like absorption, distribution, metabolism, and excretion (ADME), accelerating the early stages of drug discovery. researchgate.net

Future Directions and Emerging Research Avenues for Methylsulfonyl Benzamide Compounds

Rational Design of Novel Benzamide (B126) Derivatives with Enhanced Potency and Selectivity

The rational design of new chemical entities is a cornerstone of modern medicinal chemistry. For methylsulfonyl benzamide compounds, several strategies can be employed to optimize their pharmacological profiles, aiming for enhanced potency and improved selectivity towards their biological targets.

A key approach involves the systematic modification of the core structure of N-(2-(methylsulfonyl)phenyl)benzamide. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the iterative process of chemical synthesis and biological evaluation. For instance, the position of the methylsulfonyl group on the phenyl ring can significantly influence activity. While the ortho-position in the parent compound provides a specific spatial arrangement, exploring meta- and para-isomers could lead to derivatives with altered binding affinities and selectivities.

Furthermore, substitutions on both the benzoyl and the aniline (B41778) rings offer vast possibilities for optimization. The introduction of various functional groups, such as halogens, alkyl, alkoxy, and nitro groups, can modulate the electronic and steric properties of the molecule. This, in turn, can affect its interaction with the target protein, potentially leading to stronger binding or improved selectivity. For example, the addition of a hydroxyl or amino group could introduce new hydrogen bonding interactions within the active site of a target enzyme.

A hypothetical SAR study on a series of this compound derivatives targeting a specific kinase might yield data as presented in Table 1. Such data would be instrumental in guiding the design of more potent and selective inhibitors.

Table 1: Hypothetical Structure-Activity Relationship of this compound Derivatives as Kinase Inhibitors

| Compound ID | R1 (Benzoyl Ring) | R2 (Aniline Ring) | IC50 (nM) | Selectivity vs. Kinase B |

| MBSA-001 | H | H | 150 | 10-fold |

| MBSA-002 | 4-Cl | H | 75 | 25-fold |

| MBSA-003 | 4-OCH3 | H | 200 | 5-fold |

| MBSA-004 | H | 4-F | 90 | 15-fold |

| MBSA-005 | 4-Cl | 4-F | 30 | 50-fold |

This table presents hypothetical data for illustrative purposes.

Exploration of New Molecular Targets for Therapeutic Intervention

The versatility of the benzamide scaffold suggests that methylsulfonyl benzamide compounds could be effective against a wide range of molecular targets, opening up new therapeutic avenues. While some benzamides are known to target receptors and enzymes in the central nervous system, the unique properties conferred by the methylsulfonyl group may allow for the targeting of novel proteins implicated in other diseases.

One promising area is oncology. Many signaling pathways that are dysregulated in cancer involve kinases, and the benzamide scaffold has been successfully utilized to develop kinase inhibitors. The methylsulfonyl group, with its ability to act as a hydrogen bond acceptor and its influence on solubility and metabolic stability, could be a key feature in the design of novel inhibitors targeting kinases such as receptor tyrosine kinases (RTKs) or cyclin-dependent kinases (CDKs).

Another area of interest is in the treatment of inflammatory diseases. Enzymes such as cyclooxygenases (COX) and various proteases are key players in the inflammatory cascade. The rational design of methylsulfonyl benzamide derivatives could lead to potent and selective inhibitors of these enzymes, offering new treatment options for conditions like rheumatoid arthritis and inflammatory bowel disease.

Furthermore, the potential for these compounds to modulate the activity of ion channels or nuclear receptors should not be overlooked. The exploration of these and other novel molecular targets will require a combination of high-throughput screening of compound libraries and more targeted approaches based on the structural biology of the target proteins.

Application of Advanced Synthetic Methodologies for Library Generation

The efficient synthesis of diverse libraries of methylsulfonyl benzamide derivatives is critical for exploring the full therapeutic potential of this class of compounds. Modern synthetic organic chemistry offers a powerful toolkit for the rapid generation of such libraries.

Combinatorial chemistry, coupled with solid-phase synthesis, allows for the production of large numbers of compounds in a systematic and automated fashion. For the synthesis of methylsulfonyl benzamide libraries, a versatile synthetic route would involve the coupling of a resin-bound 2-(methylsulfonyl)aniline (B181356) with a diverse set of benzoic acid building blocks. Alternatively, a library of substituted anilines could be reacted with a common benzoyl chloride derivative.

Recent advances in catalysis also provide new avenues for the synthesis of these compounds. For example, palladium-catalyzed cross-coupling reactions can be used to introduce a wide variety of substituents onto the aromatic rings of the benzamide scaffold. Furthermore, novel methods for the introduction of the methylsulfonyl group are continuously being developed, offering milder and more efficient alternatives to traditional methods.

The use of flow chemistry is another emerging technology that can accelerate the synthesis and purification of compound libraries. The ability to perform reactions in a continuous and controlled manner can lead to higher yields, improved purity, and faster optimization of reaction conditions.

Table 2: Comparison of Synthetic Methodologies for Benzamide Library Generation

| Methodology | Advantages | Disadvantages |

| Solid-Phase Synthesis | High throughput, ease of purification | Limited scale, potential for resin-related artifacts |

| Solution-Phase Parallel Synthesis | Greater flexibility in reaction conditions, larger scale possible | More complex purification |

| Flow Chemistry | Precise control over reaction parameters, enhanced safety, scalability | Higher initial equipment cost |

Integration of In Silico and Experimental Approaches in Drug Discovery Pipelines

The integration of computational and experimental methods is now a standard paradigm in modern drug discovery. For the development of methylsulfonyl benzamide compounds, a synergistic approach that combines in silico design and prediction with experimental validation will be essential for success.

Computational techniques such as quantitative structure-activity relationship (QSAR) modeling and pharmacophore mapping can be used to build predictive models based on existing data for benzamide derivatives. These models can then be used to prioritize the synthesis of new compounds with a higher probability of being active.

Virtual screening of large compound libraries against the three-dimensional structure of a target protein is another powerful in silico tool. This approach can identify potential hits that can then be synthesized and tested experimentally. Molecular dynamics simulations can further be used to study the binding mode and stability of ligand-protein complexes, providing valuable insights for the rational design of more potent inhibitors.

The experimental validation of in silico predictions is a critical step in the drug discovery pipeline. This involves the synthesis of the designed compounds and their evaluation in a battery of in vitro and in vivo assays. The feedback from these experimental studies is then used to refine the computational models, leading to a more efficient and effective drug discovery process. This iterative cycle of design, synthesis, and testing is at the heart of modern medicinal chemistry and will be instrumental in unlocking the full therapeutic potential of methylsulfonyl benzamide compounds.

Q & A

Q. What are the established synthetic routes for N-(2-(methylsulfonyl)phenyl)benzamide, and how are critical intermediates characterized?

- Methodological Answer : Synthesis typically involves coupling a benzamide derivative with a methylsulfonyl-substituted aniline. Key steps include:

- Sulfonylation : Introduction of the methylsulfonyl group via reaction with methanesulfonyl chloride under basic conditions (e.g., pyridine) .

- Amide Coupling : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst .

- Structural Confirmation : Intermediate purity is verified via HPLC, while final product structure is confirmed using -NMR (e.g., aromatic proton integration at δ 7.2–8.1 ppm), -NMR, and FT-IR (amide C=O stretch ~1650 cm) .

Q. How is the structural stability of this compound assessed under varying experimental conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Determines decomposition temperature (e.g., >250°C observed in related benzamides) .

- pH Stability Studies : Incubation in buffers (pH 1–12) followed by LC-MS to monitor hydrolysis of the sulfonyl or amide groups .

- Crystallography : Single-crystal X-ray diffraction reveals hydrogen-bonding networks (e.g., N–H···O interactions) influencing packing stability .

Q. What preliminary biological screening approaches are used to evaluate this compound’s bioactivity?

- Methodological Answer :

- Antimicrobial Assays : Disc diffusion or microbroth dilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC (minimum inhibitory concentration) values reported .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to determine IC values, often compared to doxorubicin as a positive control .

Advanced Research Questions

Q. How can computational modeling optimize the design of this compound derivatives for enhanced target binding?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict interactions with targets (e.g., EGFR kinase or bacterial topoisomerase IV). Key parameters include binding energy (ΔG ≤ -8 kcal/mol) and hydrogen-bonding with active-site residues .

- QSAR Models : Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and electron-withdrawing effects of the methylsulfonyl group .

Q. What strategies resolve contradictions in biological activity data across different assay models?

- Methodological Answer :

- Orthogonal Assays : Validate antimicrobial activity using both agar diffusion (qualitative) and time-kill kinetics (quantitative) .

- Metabolic Stability Testing : Incubate with liver microsomes (human/rat) to assess if metabolite interference explains variability in IC values .

- Target-Specific Profiling : Compare inhibition of related enzymes (e.g., COX-2 vs. COX-1) to clarify selectivity .

Q. How do polymorphic forms of this compound influence its physicochemical properties?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.